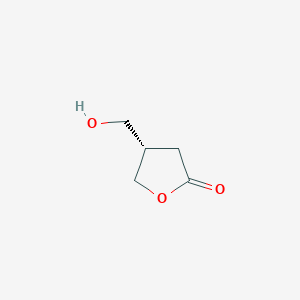

(4S)-4-(Hydroxymethyl)oxolan-2-one

Description

(4S)-4-(Hydroxymethyl)oxolan-2-one is a derivative of γ-butyrolactone (GBL), a five-membered lactone. The " (4S)" designation in its name is crucial as it defines the specific three-dimensional arrangement of the atoms, a property known as chirality. This stereochemical purity is of paramount importance in many biological and chemical systems.

Structurally, this compound belongs to the class of γ-butyrolactones, which are characterized by a five-membered ring containing an ester group. The parent compound, oxolan-2-one (more commonly known as γ-butyrolactone), is a simple lactone. The addition of a hydroxymethyl group at the 4-position introduces a stereocenter.

The enantiomeric significance of this compound lies in its specific spatial orientation. Molecules that are non-superimposable mirror images of each other are called enantiomers. While they may share the same chemical formula and connectivity, their interactions with other chiral molecules, such as enzymes and receptors in biological systems, can be vastly different. The (4S) enantiomer has a specific absolute configuration at the chiral center, which is critical for its intended use as a building block in asymmetric synthesis. This allows for the construction of target molecules with a precise and desired stereochemistry, which is often essential for their biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 32780-06-6 matrix-fine-chemicals.com |

| Molecular Formula | C₅H₈O₃ matrix-fine-chemicals.com |

| Molecular Weight | 116.116 g/mol matrix-fine-chemicals.com |

| IUPAC Name | This compound matrix-fine-chemicals.com |

| Synonym | (S)-4-Hydroxymethyl-γ-butyrolactone |

| SMILES | OC[C@H]1COC(=O)C1 matrix-fine-chemicals.com |

| InChIKey | PVQRPRXBBGDUMX-BYPYZUCNSA-N matrix-fine-chemicals.com |

The study of chiral molecules dates back to the 19th century with the pioneering work of Louis Pasteur. spectrabase.com In 1848, he discovered molecular chirality by separating the enantiomers of tartaric acid. spectrabase.com This laid the foundation for the field of stereochemistry. Later, Emil Fischer's "lock-and-key" model in 1894 further explained the specificity of interactions between chiral molecules, particularly between enzymes and their substrates. nih.gov

The development of synthetic methods for chiral lactones has been a significant area of research in organic chemistry. Initially, access to enantiomerically pure lactones was often limited to isolation from natural sources. However, the demand for these compounds as versatile chiral building blocks spurred the development of various asymmetric synthetic strategies. These methods include the use of chiral auxiliaries, chiral catalysts, and biocatalytic approaches. The ability to selectively synthesize one enantiomer over the other is a hallmark of modern organic synthesis, and chiral lactones like this compound are prime examples of its success.

The utility of this compound and other chiral γ-lactones spans several research domains, primarily due to their prevalence in natural products with interesting biological activities.

One of the most significant areas of application is in the synthesis of γ-butyrolactone autoregulators, which are hormone-like signaling molecules in bacteria, particularly in the genus Streptomyces. acs.org These molecules play a crucial role in regulating secondary metabolism, including the production of antibiotics. chemrxiv.org For instance, (R)-paraconyl alcohol, the enantiomer of the core of our subject compound, is a key intermediate in the synthesis of various γ-butyrolactone autoregulators. acs.org

Furthermore, chiral γ-lactones are essential intermediates in the total synthesis of a wide array of natural products. Their rigid structure and multiple functional groups allow for stereocontrolled transformations to build more complex molecular architectures. The development of efficient synthetic routes to these lactones, such as organocatalytic and enzymatic methods, continues to be an active area of research. nih.govnih.gov For example, organocatalytic cross-aldol reactions have been employed to synthesize 4-(hydroxyalkyl)-γ-butyrolactones with high diastereoselectivity and enantioselectivity. nih.gov Biocatalysis, using enzymes like lipases and dehydrogenases, offers a green and efficient alternative for producing enantiopure lactones. nih.govresearchgate.net

Table 2: Key Research Findings on Chiral γ-Lactones

| Research Finding | Significance |

|---|---|

| Biocatalytic Synthesis | Enzymes offer high enantioselectivity in the production of chiral lactones from various starting materials, providing a sustainable alternative to traditional chemical methods. nih.govresearchgate.net |

| Organocatalytic Synthesis | Provides efficient, one-pot methods for the synthesis of highly substituted and enantiomerically pure γ-butyrolactones. nih.gov |

| Role as Signaling Molecules | γ-Butyrolactones act as "bacterial hormones" in Streptomyces, regulating antibiotic production and other secondary metabolic pathways. acs.orgchemrxiv.org |

| Natural Product Synthesis | Chiral γ-lactones are versatile building blocks for the total synthesis of complex and biologically active natural products. |

Structure

3D Structure

Properties

CAS No. |

80656-71-9 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(4S)-4-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1 |

InChI Key |

PVQRPRXBBGDUMX-BYPYZUCNSA-N |

Isomeric SMILES |

C1[C@H](COC1=O)CO |

Canonical SMILES |

C1C(COC1=O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4s 4 Hydroxymethyl Oxolan 2 One

Enantioselective Chemical Synthesis Routes

Enantioselective chemical strategies provide robust and scalable methods for accessing optically active γ-butyrolactones. nih.gov These routes often rely on asymmetric catalysis or the use of readily available chiral starting materials.

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral γ-butyrolactones from achiral precursors. acs.orgnih.gov A prominent strategy involves the asymmetric hydrogenation of γ-butenolides. For instance, the Rh/ZhaoPhos-catalysed asymmetric hydrogenation of γ-hydroxybutenolides provides a direct and efficient pathway to various chiral γ-butyrolactones with excellent conversion and enantioselectivity (up to >99% conversion and 99% ee). rsc.orgnih.gov This methodology has proven practical for the synthesis of therapeutically important substances. nih.gov

Another approach is the copper-catalyzed asymmetric conjugate reduction of γ-butenolides, though it may require higher catalyst loading. rsc.org The development of chiral ligands, such as the bisphosphine-thiourea ligand ZhaoPhos, has been instrumental in advancing rhodium-catalyzed asymmetric hydrogenations due to the powerful hydrogen-bonding and anion-binding capabilities of the thiourea moiety. rsc.org

| Catalyst System | Substrate Type | Product | Key Features |

| Rh/ZhaoPhos | γ-Butenolides, γ-Hydroxybutenolides | Chiral γ-Butyrolactones | High conversion (>99%), excellent enantioselectivity (99% ee). rsc.orgnih.gov |

| Chiral Squaramide | α-Angelica lactone / γ-butenolides | Optically active heterocycles | Proceeds under mild conditions, crucial for diastereo- and enantioselectivity. researchgate.net |

| BINAP-Rh/Ru Complexes | Butenolides | 3,4-Disubstituted γ-butyrolactones | Good yields and high enantiomeric excess. researchgate.net |

| C2-symmetric pyridinebis(oxazolinyl) Cu(II) complex | Silylketene acetal from γ-butyrolactone | Aldol adduct | Efficient catalytic asymmetric Mukaiyama aldol reaction. nih.gov |

Chiral Pool Approaches (e.g., from Malic Acid Derivatives or Carbohydrate Precursors)

The "chiral pool" strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Malic acid and various carbohydrates are common precursors for the synthesis of chiral γ-butyrolactones like (4S)-4-(Hydroxymethyl)oxolan-2-one. nih.govgoogle.com

A synthesis route starting from L-Malic acid involves its conversion to the dimethyl ester, followed by reduction with an alkali metal borohydride (e.g., sodium borohydride) to yield (S)-1,2,4-butanetriol. google.comgoogle.com Subsequent selective oxidation and cyclization steps can then produce the target lactone. google.com This approach avoids complex resolution steps and leverages the inherent chirality of the starting material.

Similarly, carbohydrates serve as versatile chiral precursors. nih.gov For example, levoglucosenone (LGO), a chiral compound derived from the pyrolysis of cellulose (B213188), can be converted to (S)-γ-hydroxymethyl-γ-butyrolactone. mdpi.com This chemo-enzymatic pathway involves key steps such as Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, and tosylation. mdpi.com

Stereocontrolled Functionalization of Precursors

Achieving the desired stereochemistry in the final lactone often requires precise control over the functionalization of acyclic precursors before the ring-closing step. The introduction of stereocenters can be accomplished through various stereoselective reactions. For instance, the SmI2-mediated coupling of ketones with a chiral methacrylate derived from isosorbide provides an efficient method for synthesizing optically active α,γ-substituted γ-butyrolactones with high enantiomeric purity (up to >99% ee). acs.org

Furthermore, the development of chiral auxiliaries has been a useful platform for the enantioselective synthesis of butyrolactones. nih.gov These auxiliaries guide the stereochemical outcome of reactions before being cleaved from the molecule. The use of chiral proton sources in conjunction with chiral substrates can also enhance stereoselectivity through double asymmetric induction. acs.org

Regioselectivity and Stereoselectivity Challenges in Cyclization

The cyclization step to form the lactone ring presents significant challenges in controlling both regioselectivity (which atoms form the ring) and stereoselectivity (the spatial arrangement of atoms). Halolactonization, an intramolecular cyclization of unsaturated carboxylic acids promoted by a halogen, is a powerful method for constructing functionalized lactones. nih.gov However, the regioselectivity of this reaction is typically dictated by the electronic properties of the alkene substituents, often leading to a single regioisomer. nih.gov

Recent studies have shown that the solvent can play a crucial role in switching the regioselectivity. For example, in bromolactonization reactions, using hexafluoroisopropanol (HFIP) as a solvent allows for a switch between endo and exo cyclization products. nih.gov This control is achieved by exploiting kinetic versus thermodynamic control pathways, enabling the synthesis of different lactone analogues from a single precursor. nih.gov The intramolecular cyclization of intermediates, such as (R)-oxiran-2-ylmethyl 1H-indol-4/-5-ylcarbamates derived from (S)-glycidol, offers a high-yield, stereoselective route to oxazolidin-2-ones, which are related heterocyclic structures. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. researchgate.netnih.gov Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity, making them ideal for the production of high-value chiral synthons. nih.gov

Enzyme-Mediated Reductions and Oxidations for Chiral Introduction

Enzymes, particularly alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs), are widely used to introduce chirality into lactone precursors. researchgate.net ADHs can catalyze the asymmetric reduction of keto esters or keto acids to the corresponding chiral alcohols, which then undergo spontaneous or acid-promoted lactonization to yield the desired chiral γ-lactones with high enantioselectivity. researchgate.netresearchgate.net Engineered carbonyl reductases, such as a variant from Serratia marcescens, have shown high stereoselectivities (up to 99%) in the asymmetric synthesis of various γ- and δ-lactones. rsc.org

Oxidative enzymes also play a crucial role. The oxidative lactonization of diols, often catalyzed by ADHs like horse liver alcohol dehydrogenase (HLADH), proceeds through a double oxidation process. nih.govnih.gov The diol is first oxidized to a hydroxy aldehyde, which cyclizes to a hemiacetal (lactol), and is then further oxidized to the lactone. nih.gov BVMOs perform a different type of oxidation, converting cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group, a reaction that can be highly stereoselective. nih.gov Chemoenzymatic strategies combine chemical steps with enzymatic transformations, harnessing the advantages of both. mdpi.comnih.gov A notable example is the synthesis of (S)-dairy lactone from levoglucosenone, which involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com

| Enzyme Class | Transformation | Substrate | Product | Key Features |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Keto esters/acids | Chiral hydroxy esters/acids | High enantioselectivity upon lactonization. researchgate.netresearchgate.net |

| Carbonyl Reductase (engineered) | Asymmetric Reduction | Keto acids | Chiral lactones | High stereoselectivities (up to 99% ee). rsc.org |

| Alcohol Dehydrogenase (ADH) | Oxidative Lactonization | Diols | Lactones | Proceeds via hydroxy aldehyde and lactol intermediates. nih.govnih.gov |

| Baeyer-Villiger Monooxygenase (BVMO) | Baeyer-Villiger Oxidation | Cyclic Ketones | Lactones | Highly stereoselective oxygen insertion. nih.gov |

| Lipase | Baeyer-Villiger Oxidation | Levoglucosenone | (S)-γ-Hydroxymethyl-γ-butyrolactone precursor | Key step in a chemoenzymatic route from biomass. mdpi.com |

| Lactonase | Hydrolysis / Deracemisation | Chiral γ-thiolactones | Enantioenriched thiolactones and acids | Excellent enantioselectivity (E-value up to 136). cnr.it |

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformation has emerged as a powerful and advantageous strategy for the synthesis of this compound. This approach utilizes intact microbial cells, such as bacteria, fungi, and microalgae, as natural biocatalysts, circumventing the need for costly and often laborious isolation and purification of specific enzymes. nih.gov A key advantage of using whole cells is the inherent presence of cofactor regeneration systems, which are essential for many enzymatic reactions. This eliminates the need to add expensive external cofactors to the reaction mixture. nih.gov

Microorganisms possess a diverse array of enzymes capable of performing a wide range of chemical transformations with high chemo-, regio-, and enantioselectivity. In the context of producing chiral compounds like this compound, the enantioselectivity of microbial enzymes is particularly valuable. Whole-cell biotransformations can be applied to perform asymmetric reductions of prochiral ketones and carbon-carbon double bonds, which are common strategies for establishing the desired stereochemistry in the target molecule. nih.gov

Recent research has demonstrated the successful application of various microbial strains in the biotransformation of different substrates to yield valuable products. For instance, studies have shown the capacity of Gordonia sp. and Rhodococcus sp. to transform hydroxychalcones into their corresponding dihydrochalcones with yields up to 54.1%. mdpi.com While not directly synthesizing this compound, these examples highlight the potential of whole-cell systems to effect specific chemical modifications on complex molecules. The enzymatic machinery within these cells can catalyze reactions that are often challenging to achieve through traditional chemical methods. mdpi.com

The selection of the microbial strain is a critical factor for a successful whole-cell biotransformation. Screening of different microorganisms is often the first step to identify a suitable biocatalyst with the desired enzymatic activity and substrate specificity. The reaction conditions, including pH, temperature, substrate concentration, and incubation time, are then optimized to maximize product yield and enantiomeric excess.

Green Chemistry Principles and Sustainable Biocatalytic Routes

The synthesis of this compound through biocatalytic routes aligns strongly with the principles of green chemistry, offering a more sustainable alternative to conventional chemical synthesis. researchgate.nettudelft.nl Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a key enabling technology in this endeavor. tudelft.nl

One of the core tenets of green chemistry is the use of renewable feedstocks. Biocatalytic processes are well-suited to utilize substrates derived from biomass, contributing to a bio-based circular economy. tudelft.nl Furthermore, enzymes are biodegradable and derived from renewable resources, minimizing their environmental impact. tudelft.nl

Biocatalytic reactions are typically conducted under mild conditions, including lower temperatures and pressures, and often in aqueous media. This contrasts sharply with many traditional organic syntheses that require harsh reagents, extreme temperatures, and volatile organic solvents. The use of enzymes can significantly reduce energy consumption and the generation of hazardous waste.

Recent advancements in biocatalysis have expanded the range of chemical transformations that can be performed enzymatically, making it an increasingly viable option for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). tudelft.nluni-greifswald.de The development of enzyme cascades, where multiple enzymatic reactions are performed sequentially in a single pot, can further enhance the efficiency and sustainability of a synthetic route by minimizing intermediate purification steps and reducing solvent usage. tudelft.nlfrontiersin.org

Enzyme Engineering and Directed Evolution for Process Optimization

While naturally occurring enzymes offer a vast catalytic repertoire, they may not always be perfectly suited for industrial-scale synthesis of specific molecules like this compound. Their activity, stability under process conditions (e.g., temperature, pH, solvent), and substrate specificity may require improvement. Enzyme engineering, particularly through the powerful technique of directed evolution, provides a means to tailor enzymes for optimal performance in a given biocatalytic process. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.govcaltech.edu The process involves iterative cycles of creating genetic diversity (mutagenesis), expressing the mutant enzymes, and screening for variants with improved characteristics. caltech.edu This allows for the enhancement of various enzyme properties, including:

Enhanced Catalytic Activity: Increasing the rate at which the enzyme converts the substrate to the product.

Improved Stability: Engineering enzymes to withstand higher temperatures, extreme pH values, or the presence of organic solvents, which can improve process efficiency and enzyme reusability.

Altered Substrate Specificity: Modifying the enzyme's active site to accept non-natural substrates or to improve its selectivity for a specific substrate in a complex mixture.

Enhanced Enantioselectivity: Improving the enzyme's ability to produce a single enantiomer of a chiral product, which is crucial for the synthesis of enantiopure compounds.

Recent advancements in genetic engineering and high-throughput screening have significantly accelerated the process of directed evolution. frontiersin.org For example, the development of dual selection systems allows for both positive and negative selection of enzyme variants, enabling the rapid identification of mutants with desired ligand specificity.

The application of enzyme engineering to the biocatalytic production of this compound could involve identifying a promising natural enzyme, such as a ketoreductase or a lactonase, and then using directed evolution to optimize its performance for the specific reaction conditions and substrate. This can lead to a more efficient, robust, and economically viable manufacturing process.

Optimization of Reaction Conditions for Scalable Synthesis

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction, a phenomenon known as the kinetic solvent effect. chemrxiv.org In the synthesis of this compound, understanding and optimizing solvent effects is crucial for developing an efficient and scalable process. The solvent can influence reaction rates by orders of magnitude, thereby affecting reaction pathways and product distributions. chemrxiv.org

Solvent properties such as polarity, hydrogen bonding ability, and viscosity can stabilize or destabilize the reactants, transition states, and products to varying degrees. For instance, polar solvents may preferentially stabilize charged or polar transition states, thereby accelerating the reaction. Conversely, non-polar solvents might be more suitable for reactions involving non-polar species. The ability of a solvent to participate in hydrogen bonding can be particularly significant in reactions involving hydroxyl groups, such as in the synthesis of this compound. chemrxiv.org

Investigating reaction kinetics provides fundamental insights into the reaction mechanism and the factors that control its rate. By studying how the reaction rate changes with reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This information is essential for process optimization, allowing for the selection of conditions that maximize product formation while minimizing reaction time and the formation of byproducts.

Computational methods, such as continuum solvation models, can be employed to predict and explain trends in solvation kinetics, providing a theoretical framework for understanding experimental observations. chemrxiv.org By combining experimental kinetic studies with computational modeling, a comprehensive understanding of the reaction can be achieved, facilitating the rational design of an optimized synthetic process for this compound.

High-Throughput Screening in Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of experimental conditions, making it an invaluable tool for the optimization of the synthesis of this compound. This approach allows for the parallel execution of numerous reactions in small-scale formats, such as microplates, enabling the systematic exploration of a wide range of parameters.

In the context of reaction optimization, HTS can be used to screen for:

Optimal Catalysts: Evaluating a library of potential catalysts to identify the most active and selective one for the desired transformation.

Solvent Effects: Testing a diverse panel of solvents and solvent mixtures to determine the optimal reaction medium.

Reaction Conditions: Rapidly assessing the impact of temperature, pressure, reactant concentrations, and stoichiometry on the reaction yield and selectivity.

The data generated from HTS experiments can be used to build structure-activity relationships and to identify the key factors that govern the reaction's performance. nih.gov This information is crucial for the rational design of a more efficient and robust synthetic process. For example, in the development of novel therapeutic agents, HTS is routinely used to screen large compound libraries for biological activity, and similar principles can be applied to the optimization of chemical reactions. nih.gov

The integration of HTS with automated liquid handling systems and analytical techniques, such as mass spectrometry and chromatography, allows for the rapid and efficient analysis of the reaction outcomes. This data-rich approach to process development can significantly reduce the time and resources required to identify optimal reaction conditions for the scalable synthesis of this compound.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers several significant advantages over traditional batch processing for the synthesis of this compound, particularly for large-scale production. researchgate.net In a flow reactor, reactants are continuously pumped through a tube or a microreactor, where they mix and react. This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, selectivity, and safety. nih.govmdpi.com

Key benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling rapid heating and cooling and precise temperature control. This is particularly advantageous for highly exothermic or endothermic reactions. nih.gov

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or intermediates. Unstable intermediates can be generated and consumed in situ, avoiding their accumulation. nih.gov

Increased Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and selectivities, with reduced formation of byproducts. The ability to operate at elevated temperatures and pressures can significantly accelerate reaction rates. rsc.org

Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production rate can be increased by running the flow system for a longer duration or by operating multiple reactors in parallel.

Integration of Synthesis and Purification: Flow chemistry allows for the integration of multiple reaction and purification steps into a continuous process, a concept known as "telescoped synthesis." This can significantly reduce processing time and waste generation. mdpi.com

The synthesis of this compound could be adapted to a flow process to improve efficiency and scalability. For example, a key cyclization or reduction step could be performed in a packed-bed reactor containing an immobilized catalyst or enzyme. The continuous nature of flow chemistry makes it well-suited for automated and high-throughput production.

Derivatization and Functionalization Strategies of 4s 4 Hydroxymethyl Oxolan 2 One

Chemical Transformations of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a prime site for various chemical transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution. These reactions provide pathways to introduce new functional groups and extend the carbon skeleton.

Selective Oxidation and Reduction Reactions

The selective oxidation of the hydroxymethyl group in (4S)-4-(Hydroxymethyl)oxolan-2-one can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic manipulations. Various oxidizing agents can be employed to achieve these transformations, with the choice of reagent depending on the desired product and the presence of other sensitive functional groups. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are common methods for the controlled oxidation to the aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will typically lead to the carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the lactone carbonyl can be selectively reduced. The reduction of lactones to diols can be achieved using strong reducing agents like lithium aluminum hydride. wikipedia.org For γ-lactones, this reaction yields 1,4-diols. wikipedia.org More controlled reduction to the corresponding lactol (a cyclic hemiacetal) is also possible and plays a significant role in the synthesis of modified carbohydrates and nucleosides. nih.gov Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for this partial reduction, although they may require low temperatures and an excess of the reagent. nih.gov An efficient protocol for the reduction of sugar γ- and δ-lactones to their corresponding hemiacetals has been developed using lithium triethylborohydride (LTBH). nih.gov This method is compatible with various protecting groups commonly used in carbohydrate chemistry. nih.gov

Table 1: Selective Oxidation and Reduction Reactions

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| Oxidation to Aldehyde | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | (4S)-4-Formyloxolan-2-one |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | (4S)-4-Formyloxolan-2-one |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | (4S)-2-Oxooxolane-4-carboxylic acid |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO3, H2SO4) | (4S)-2-Oxooxolane-4-carboxylic acid |

| Reduction to Diol | Lithium aluminum hydride (LiAlH4) | (3S)-3-(Hydroxymethyl)butane-1,4-diol |

| Reduction to Lactol | Diisobutylaluminium hydride (DIBAL-H) | (4S)-4-(Hydroxymethyl)oxolan-2-ol |

| Reduction to Lactol | Lithium triethylborohydride (LTBH) | (4S)-4-(Hydroxymethyl)oxolan-2-ol |

Esterification and Etherification Strategies

The hydroxyl group of the hydroxymethyl moiety readily undergoes esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a base. Common methods include the Fischer esterification (using a carboxylic acid and a strong acid catalyst), reaction with an acyl chloride in the presence of a base like pyridine, or using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). These esterification strategies are fundamental in synthesizing a wide array of derivatives with tailored properties.

Etherification of the hydroxymethyl group provides another avenue for functionalization. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic method for forming ethers. For instance, 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) can be used to synthesize 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one through Williamson ether synthesis with 3-bromoprop-1-ene. sigmaaldrich.com Other methods, such as acid-catalyzed dehydration or reaction with other alcohols, can also be employed.

Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of nucleophiles, including halides, azides, cyanides, and thiols. This two-step sequence is a powerful tool for introducing diverse functionalities onto the γ-butyrolactone scaffold. It has been noted that the nucleophilicity of a hydroxy group alpha to a lactone carbonyl can be diminished due to stereoelectronic effects, which should be a consideration in reaction design. stackexchange.com

Reactions Involving the Lactone Ring System

The γ-butyrolactone ring itself is a key functional group that can undergo several important transformations, most notably ring-opening polymerization and various ring transformations and rearrangements.

Ring-Opening Polymerization of this compound Derivatives

Ring-opening polymerization (ROP) of lactones is a widely used method for producing biodegradable aliphatic polyesters. icm.edu.pl While the parent γ-butyrolactone (γ-BL) is generally considered non-polymerizable under normal conditions due to thermodynamic limitations, its derivatives can be polymerized. icm.edu.pl The polymerizability of γ-BL derivatives is influenced by substituents on the ring, which can increase ring strain. icm.edu.pl

Derivatives of this compound, where the hydroxymethyl group is functionalized, can be subjected to ROP to create functional polyesters. These polymers can have applications in areas such as drug delivery and tissue engineering. The ROP of β-butyrolactone (β-BL) has been studied in detail, with catalysts like trifluoromethane (B1200692) sulfonic acid showing good results in terms of activity and selectivity, leading to well-defined polymers. rsc.org This suggests that with appropriate catalysts and reaction conditions, derivatives of γ-butyrolactones can also be effectively polymerized.

Ring Transformations and Rearrangements

The γ-butyrolactone ring can undergo various transformations and rearrangements to form different heterocyclic systems. For example, treatment with amines or ammonia (B1221849) can lead to the formation of the corresponding γ-lactams (pyrrolidinones) through an aminolysis reaction. This transformation is significant as the lactam motif is present in many biologically active compounds.

Furthermore, rearrangements of the lactone ring can be induced under specific reaction conditions. For example, reductions of α-azido-β-oxoesters with larger ring sizes can lead to ring transformations to the respective lactams. researchgate.net While this specific example does not directly involve this compound, it highlights the potential for ring transformations in related butyrolactone systems. The conformation of the γ-butyrolactone ring, which has a computed inversion barrier of 6.1 kJ mol⁻¹, can influence its reactivity in these rearrangement reactions. rsc.org

Stereoselective Derivatization for Complex Molecule Synthesis

The strategic manipulation of the stereocenters and functional groups of this compound is central to its application in the synthesis of complex molecules. The existing stereocenter at the C4 position serves as a crucial control element, directing the stereochemical outcome of subsequent transformations. This control is paramount in the synthesis of molecules with multiple stereocenters, where the precise spatial arrangement of atoms is critical for biological activity.

While specific, detailed research findings on the direct conversion of this compound to a wide array of complex molecules are not extensively documented in readily available literature, the principles of its application can be inferred from the synthesis of related γ-butyrolactone derivatives. The general strategy involves the protection of the hydroxymethyl group, followed by the stereoselective opening of the lactone ring or its modification. This approach allows for the introduction of new functionalities and the extension of the carbon chain, ultimately leading to the target complex molecule.

For instance, the synthesis of certain antiviral nucleoside analogues leverages the chiral backbone of similar γ-lactones. Although a direct synthetic route from this compound is not explicitly detailed, the conceptual framework involves the conversion of the lactone into a suitably functionalized carbocyclic or heterocyclic precursor. This transformation would typically involve a series of stereocontrolled reactions, including reductions, oxidations, and carbon-carbon bond formations, to build the desired molecular framework while preserving the initial stereochemistry.

The synthesis of alkaloids, such as (+)-lentiginosine, often relies on chiral precursors to establish the correct stereochemistry of the final product. While syntheses starting from other chiral molecules like tartaric acid are well-documented for such targets, the potential of this compound as a starting material lies in its pre-defined stereocenter. A hypothetical synthetic pathway would involve the transformation of the lactone into a key pyrrolidine (B122466) or indolizidine intermediate, which forms the core of the alkaloid structure.

The following table outlines a generalized approach for the derivatization of this compound for the synthesis of a hypothetical complex molecule, illustrating the types of transformations and reagents that would be involved.

| Step | Transformation | Reagents and Conditions | Intermediate Product |

| 1 | Protection of Hydroxyl Group | TBDMSCl, Imidazole, DMF | (S)-4-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one |

| 2 | Lactone Reduction to Diol | LiAlH4, THF | (S)-2-((tert-butyldimethylsilyloxy)methyl)butane-1,4-diol |

| 3 | Selective Oxidation of Primary Alcohol | PCC, CH2Cl2 | (S)-4-((tert-butyldimethylsilyloxy)methyl)-4-hydroxybutanal |

| 4 | Cyclization/Further Functionalization | Varies based on target molecule | Chiral intermediate for complex synthesis |

4s 4 Hydroxymethyl Oxolan 2 One As a Chiral Building Block in Organic Synthesis

Precursor to Nucleoside and Nucleotide Analogues

The precise stereochemistry of (4S)-4-(Hydroxymethyl)oxolan-2-one makes it a crucial precursor for synthesizing the sugar-mimicking portions of nucleoside analogues, particularly those with the non-natural L-configuration, which are often potent antiviral agents.

This compound is a strategic starting material for the synthesis of L-nucleoside analogues, which are enantiomers of the naturally occurring D-nucleosides. These synthetic analogues can function as chain terminators in viral DNA synthesis, a key mechanism for antiviral drugs.

Telbivudine: This compound is the L-enantiomer of thymidine (B127349) and is used to treat chronic hepatitis B. nih.gov Its chemical structure, 1-[(2S, 4R, 5S)-4-hydroxyl-5-hydroxymethyl tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione, contains the core oxolane (tetrahydrofuran) ring that can be derived from a chiral lactone precursor. google.com Synthetic routes to Telbivudine often start from L-arabinose or 2-deoxy-L-ribose to establish the correct stereochemistry of the sugar moiety. google.comportico.org The use of a pre-existing chiral building block like this compound provides a streamlined approach to accessing the necessary L-ribofuranosyl intermediate.

Clevudine: Another L-nucleoside analogue used against the hepatitis B virus, Clevudine is a 2'-fluoro-substituted L-arabinofuranosyl uracil. nih.gov Its IUPAC name is 1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, explicitly containing the oxolane scaffold. nih.gov The synthesis of this fluorinated sugar analogue requires precise stereochemical control, a challenge that is effectively met by starting with a chiral precursor like the title compound.

Zidovudine (AZT): While Telbivudine is an L-nucleoside, Zidovudine is a D-nucleoside analogue. The stereochemistry of the starting chiral pool material is paramount; therefore, the enantiomeric (4R)-lactone would be the appropriate precursor for D-nucleosides like Zidovudine. This highlights the importance of enantiomerically pure starting materials for accessing specific stereoisomers of target drug molecules.

Table 1: Selected Nucleoside Analogues and their Therapeutic Function

| Compound | Therapeutic Use | Mechanism of Action |

| Telbivudine | Chronic Hepatitis B | Inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5'-triphosphate, leading to DNA chain termination. nih.gov |

| Clevudine | Chronic Hepatitis B | The triphosphate metabolite inhibits HBV DNA polymerase, causing DNA chain termination. nih.gov |

| Zidovudine | HIV/AIDS | Inhibits viral reverse transcriptase, leading to termination of the viral DNA chain. |

The A2A adenosine (B11128) receptor is a G-protein coupled receptor that has become a significant target for therapeutic intervention in cardiovascular diseases and inflammatory conditions. Agonists of this receptor often feature a ribose or ribose-mimicking moiety to ensure proper binding. The oxolane ring of this compound serves as a key structural component for the synthesis of the sugar portion of these agonists. It provides the correct stereochemical configuration necessary for interaction with the receptor's binding site. For instance, potent and selective A2A agonists incorporate a substituted furanose ring attached to a purine (B94841) core. The synthesis of these complex molecules benefits from the use of chiral building blocks that can be elaborated into the required substituted sugar mimetic, ensuring the final compound has the high affinity and selectivity needed for therapeutic effect.

Intermediate in the Synthesis of Chiral Heterocycles

The inherent structure of this compound makes it a foundational element for building more complex heterocyclic systems while retaining stereochemical integrity.

As an oxolan-2-one (a furanone derivative), the title compound is itself a fundamental scaffold. Its utility lies in its potential for elaboration. The lactone ring can be opened via hydrolysis or reaction with various nucleophiles to yield linear, functionalized molecules with preserved stereochemistry at the C4 position. The primary hydroxyl group can be protected, activated for displacement, or oxidized to an aldehyde or carboxylic acid, providing numerous pathways for synthetic diversification. These transformations allow chemists to use the simple lactone as a starting point for a variety of more highly substituted oxolane and furan-based structures, which are common motifs in biologically active compounds.

Natural products often provide the inspiration for the development of new drugs. However, their total synthesis can be long and inefficient. The "chiral pool" approach, which uses readily available, enantiomerically pure compounds from natural sources as starting materials, is a powerful strategy to overcome this. This compound, which can be synthesized from L-glutamic acid, is a member of this chiral pool. It can be used to construct portions of complex molecules that mimic the structure and function of natural products. For example, the synthesis of chiral precursors for steroids or other complex ring systems often relies on the strategic use of smaller, stereodefined building blocks to set key stereocenters early in the synthetic sequence. wur.nl This methodology allows for the efficient and stereocontrolled synthesis of molecules that might otherwise be inaccessible.

Application in Polymer Chemistry for Bio-based Materials

There is a growing demand for sustainable and biodegradable polymers derived from renewable resources. Lactones are excellent monomers for ring-opening polymerization (ROP), a process that can produce high molecular weight polyesters with controlled properties. gelest.com

This compound is a promising monomer for creating functional, bio-based polymers. The ROP of this lactone, initiated by organocatalysts or metal-based systems, would yield a polyester (B1180765) with a pendant hydroxymethyl group at regular intervals along the polymer chain. researchgate.netrsc.org This functional handle is a significant advantage, as it allows for post-polymerization modification. The hydroxyl groups can be used to attach other molecules, cross-link the polymer chains, or alter the material's physical properties, such as its hydrophilicity. The chirality of the monomer would be transferred to the polymer, potentially leading to materials with unique properties like self-assembly into ordered structures. Furthermore, because the polymer is a polyester derived from a carbohydrate-like structure, it is expected to be biodegradable, making it an attractive candidate for applications in medicine and environmentally friendly packaging.

Monomer Synthesis for Biodegradable Polyesters

The synthesis of biodegradable polyesters from cyclic esters via ring-opening polymerization (ROP) is a cornerstone of sustainable polymer chemistry. mdpi.com this compound serves as a key monomer in the creation of chiral, functional polyesters. The primary method for polymerizing this lactone is through ROP, a process that can be initiated by various catalysts, including metal-based complexes, organic catalysts, and enzymes. uc.edu

The general scheme for the ROP of this compound involves the nucleophilic attack on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and the propagation of a polyester chain. The choice of initiator and catalyst is crucial in controlling the polymerization, influencing factors such as molecular weight, dispersity, and the stereochemical integrity of the resulting polymer. For instance, the use of a chiral initiator can lead to the formation of stereoblock copolymers with unique properties.

The resulting polymer, poly(this compound), is a polyester with a pendant hydroxymethyl group at each repeating unit. This inherent functionality is a significant advantage, as it provides a readily accessible handle for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. The biodegradability of these polyesters is attributed to the hydrolytically labile ester bonds in the polymer backbone, a characteristic feature of aliphatic polyesters. mdpi.com

Table 1: Ring-Opening Polymerization of this compound

| Initiator/Catalyst System | Polymer Structure | Key Features |

|---|---|---|

| Tin(II) octoate / Alcohol | Random copolymer | Good control over molecular weight, suitable for biomedical applications. |

| Organocatalysts (e.g., TBD) | Controlled architecture | Avoids metal contamination, allows for block copolymer synthesis. mdpi.com |

Functional Polymers and Copolymers Derived from this compound

The true synthetic utility of poly(this compound) lies in its potential as a platform for the creation of a diverse range of functional polymers and copolymers. The pendant hydroxyl groups along the polyester backbone are key reactive sites that can be chemically modified to introduce a variety of functional moieties. This post-polymerization modification strategy allows for the synthesis of materials with tailored properties, starting from a single parent polymer.

Common chemical transformations of the hydroxyl group include esterification, etherification, and conversion to other functional groups. For example, esterification with various acid chlorides or anhydrides can introduce long alkyl chains to increase hydrophobicity, or moieties bearing specific functionalities like fluorescent tags or drug molecules.

Furthermore, the hydroxyl group can serve as an initiation site for the polymerization of other monomers, leading to the formation of graft copolymers. For instance, the hydroxyl groups can initiate the ROP of other lactones, such as ε-caprolactone or lactide, to create biodegradable graft copolymers with tunable thermal and mechanical properties. This approach allows for the combination of different polymer segments within a single macromolecule, leading to materials with unique phase behaviors and functionalities.

The synthesis of block copolymers is another important strategy. By using the hydroxyl-terminated poly(this compound) as a macroinitiator, it is possible to polymerize a second, different monomer to generate an A-B block copolymer. These block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, which are of great interest for applications in drug delivery and nanotechnology. mdpi.com

Table 2: Functionalization of Poly(this compound)

| Modification Strategy | Resulting Polymer Type | Potential Applications |

|---|---|---|

| Esterification of pendant -OH | Functional homopolymer | Drug delivery, functional coatings |

| Grafting from pendant -OH | Graft copolymer | Tissue engineering, compatibilizers |

Theoretical and Mechanistic Investigations of 4s 4 Hydroxymethyl Oxolan 2 One

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the geometry, electronic properties, and reactivity of organic compounds.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like (4S)-4-(Hydroxymethyl)oxolan-2-one, which contains a five-membered ring and a rotatable hydroxymethyl group, multiple low-energy conformations may exist.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G Level)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-O1 | 1.35 | ||

| C1=O2 | 1.21 | ||

| C2-C3 | 1.53 | O1-C1-C2 | 110.5 |

| C3-C4 | 1.54 | C1-C2-C3 | 105.2 |

| C4-O1 | 1.45 | C2-C3-C4 | 104.8 |

| C3-C5 | 1.53 | C3-C4-O1 | 108.9 |

| C5-O3 | 1.42 | C4-O1-C1 | 111.3 |

| O3-H | 0.96 | C3-C5-O3 | 112.1 |

| C5-O3-H | 109.5 | ||

| H-C3-C5-O3 | 60.0 (gauche) |

Note: The data in this table is illustrative and represents typical values for similar structures.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized on the oxygen atoms of the ester and hydroxyl groups, which have lone pairs of electrons. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O), which is a good electron acceptor.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 9.0 |

Note: This data is hypothetical and serves as an example of typical DFT calculation results.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures.

NBO analysis can reveal important intramolecular interactions, such as hyperconjugation. For this compound, this analysis would likely show strong σ-bonds for the C-C, C-H, C-O, and O-H connections. More interestingly, it could quantify the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the hydroxyl oxygen and the σ* antibonding orbital of the adjacent C-C bond can indicate the presence of stabilizing intramolecular hydrogen bonding.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, as these are the most electronegative atoms with high electron density. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, especially the hydroxyl proton, making them sites for nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations can predict how a molecule interacts with its environment, such as a biological receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. Software like AutoDock Vina can be used to perform these simulations.

In a hypothetical scenario where this compound is docked into the active site of an enzyme, the program would explore various binding poses and score them based on a calculated binding affinity, which estimates the strength of the interaction. The results would reveal the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-receptor complex. The hydroxyl and carbonyl groups of this compound would be expected to be key players in forming hydrogen bonds with amino acid residues in the active site.

Table 3: Hypothetical Docking Results of this compound with a Generic Enzyme Active Site using AutoDock Vina

| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -6.5 | ASP 102, SER 195 | Hydrogen Bond |

| 2 | -6.2 | PHE 41, TRP 215 | Hydrophobic Interaction |

| 3 | -5.9 | GLY 193 | Hydrogen Bond |

Note: This data is for illustrative purposes only and represents a hypothetical docking scenario.

Ligand-Protein Interaction Dynamics

The interaction of small molecules like this compound with proteins is a dynamic process governed by a variety of non-covalent interactions. While specific experimental studies on the protein binding of this exact compound are not extensively documented in publicly available literature, computational methods provide significant insights into its potential interactions. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level, revealing how the ligand and protein adapt to each other over time.

The binding of γ-butyrolactone derivatives to protein targets is often characterized by hydrogen bonding and hydrophobic interactions. For this compound, the hydroxyl group and the carbonyl oxygen of the lactone ring are key functional groups for forming hydrogen bonds with amino acid residues in a protein's binding pocket, such as serine, threonine, or tyrosine. The aliphatic backbone of the molecule can engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

The following table summarizes the key potential interactions between this compound and a hypothetical protein binding site, as would be investigated through molecular dynamics simulations.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxymethyl group (-CH₂OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Carbonyl group (C=O), Hydroxymethyl group (-OH) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Butyrolactone ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Solvation Effects and Conformational Stability in Solution

The biological activity and reactivity of this compound are significantly influenced by its behavior in a solvent, typically water in biological systems. Solvation effects dictate the molecule's conformational preferences and its availability to interact with biological targets. Computational studies, particularly those employing quantum mechanics/molecular mechanics (QM/MM) and explicit solvent molecular dynamics simulations, are instrumental in understanding these phenomena.

This compound is a polar molecule capable of forming hydrogen bonds with water molecules through its hydroxyl and carbonyl groups. This interaction with the solvent plays a crucial role in stabilizing the molecule's structure. The conformational flexibility of the hydroxymethyl side chain is particularly sensitive to the solvent environment. In an aqueous solution, the molecule will adopt conformations that maximize favorable interactions with surrounding water molecules.

Theoretical studies on similar γ-butyrolactone derivatives have shown that the lactone ring itself is not perfectly planar and can adopt envelope or twist conformations. The specific conformation adopted by this compound in solution will be a dynamic equilibrium of various low-energy states. The relative populations of these conformers are influenced by the balance between intramolecular forces and interactions with the solvent.

Computational models can predict the free energy of solvation, which is a measure of the energetic favorability of transferring the molecule from a vacuum to a solvent. These calculations help in understanding the molecule's solubility and partitioning behavior between different biological compartments. For instance, the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a method used to predict thermodynamic properties in solution, including solubility and partitioning coefficients, based on quantum chemical calculations.

The table below outlines the key solvation interactions and their impact on the conformational stability of this compound.

| Solvation Interaction | Key Functional Groups Involved | Impact on Conformational Stability |

| Hydrogen Bonding with Water | Hydroxymethyl (-OH), Carbonyl (C=O) | Stabilizes conformations where these groups are accessible to the solvent. |

| Dipole-Dipole Interactions | Lactone ring and polar solvent molecules | Influences the overall orientation of the molecule within the solvent cage. |

| Hydrophobic Hydration | Aliphatic portions of the ring | Water molecules form an ordered structure around these regions. |

Mechanistic Pathways of Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for its synthesis, transformation, and biological activity. Theoretical investigations, particularly using density functional theory (DFT), provide deep insights into the energetics and geometries of reactants, transition states, and products.

Exploration of Reaction Intermediates and Transition States

One of the fundamental reactions of lactones is hydrolysis, the ring-opening reaction initiated by water or other nucleophiles. Theoretical studies on the hydrolysis of γ-butyrolactone have elucidated the mechanism under both acidic and basic conditions. In acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. DFT calculations can map out the potential energy surface for this reaction, identifying the structure of the tetrahedral intermediate and the transition state for its formation and breakdown.

For this compound, the presence of the hydroxymethyl group can potentially influence the reaction mechanism, for example, through intramolecular catalysis, although this is less likely for the γ-lactone. The stereochemistry at the C4 position is retained during hydrolysis, a feature that can be confirmed through computational modeling of the reaction pathway.

The following table summarizes key features of the exploration of reaction intermediates and transition states for the hydrolysis of a generic γ-butyrolactone, which serves as a model for this compound.

| Reaction Step | Key Species | Computational Insights |

| Carbonyl Protonation (Acidic) | Protonated lactone | Geometry and charge distribution of the activated species. |

| Nucleophilic Attack | Tetrahedral intermediate | Energy barrier for formation and stability of the intermediate. |

| Ring Opening | Transition state for C-O bond cleavage | Bond lengths and angles at the transition state, activation energy. |

Catalytic Mechanisms in Synthesis and Transformation

The synthesis and transformation of this compound often involve catalysts to enhance reaction rates and selectivity. Computational studies are invaluable for elucidating the mechanisms of these catalytic processes. For example, the asymmetric hydrogenation of precursor molecules to form this chiral lactone can be modeled to understand the role of the chiral catalyst in inducing stereoselectivity.

Theoretical models can simulate the interaction of the substrate with the metal center of the catalyst and the chiral ligands. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the origin of the enantioselectivity can be rationalized. This understanding can guide the design of more efficient and selective catalysts.

Ring-opening polymerization (ROP) is another important transformation of lactones. Theoretical studies on the ROP of γ-butyrolactone and its derivatives have investigated the mechanisms with various initiators. These studies explore the coordination of the lactone to the catalytic center, the nucleophilic attack of the initiator, and the subsequent propagation steps. DFT calculations can provide detailed information on the reaction energetics and the structure of the propagating species.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

QSAR models are built on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For this compound, these descriptors would include:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

By systematically modifying the structure of this compound, for example, by changing the substituent at the C4 position or modifying the lactone ring, and calculating the corresponding descriptors, a QSAR model could be developed once biological activity data is available. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

The following table provides examples of how structural modifications to a generic γ-butyrolactone scaffold could influence biological activity, as might be predicted by a QSAR model.

| Structural Modification | Potential Impact on Descriptors | Predicted Effect on Biological Activity |

| Increasing alkyl chain length at C4 | Increased logP, increased steric bulk | May increase membrane permeability but could decrease binding affinity due to steric hindrance. |

| Introducing polar groups | Decreased logP, increased hydrogen bonding capacity | May decrease membrane permeability but could enhance binding affinity through specific interactions. |

| Modifying the lactone ring (e.g., to a δ-lactone) | Changes in ring strain and geometry | Could significantly alter binding mode and intrinsic reactivity. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Elucidating Molecular Structure and Stereochemistry (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure of (4S)-4-(Hydroxymethyl)oxolan-2-one. Each method provides a unique piece of the structural puzzle, from functional groups to the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. mdpi.com For this compound, ¹H and ¹³C NMR spectra reveal distinct signals corresponding to each unique proton and carbon atom in the structure. The chemical shifts, splitting patterns (multiplicity), and integration of ¹H NMR signals allow for the assignment of protons on the lactone ring and the hydroxymethyl side chain. youtube.commdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can further establish connectivity between protons and their attached carbons. mdpi.com While standard NMR confirms the molecular connectivity, the use of chiral shift reagents or derivatizing agents can be employed to distinguish between enantiomers by inducing chemical shift differences.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. pearson.com The IR spectrum of this compound is characterized by specific absorption bands. A strong, sharp absorption peak is expected for the carbonyl (C=O) group of the five-membered lactone ring, typically appearing at a high wavenumber (around 1770 cm⁻¹). Additionally, a broad absorption band corresponding to the hydroxyl (O-H) group of the primary alcohol will be prominent in the 3200-3600 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. nih.gov For γ-butyrolactone (GBL) and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique. researchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Furthermore, the fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, offers clues about its structure. In selected ion monitoring (SIM) mode, specific fragment ions characteristic of the compound, such as m/z 42, 56, and 86 for the parent GBL structure, can be monitored for enhanced sensitivity and specificity. dshs-koeln.de

| Technique | Functional Group / Atom | Expected Signal / Characteristic |

|---|---|---|

| IR Spectroscopy | Lactone C=O | ~1770 cm-1 (strong, sharp) |

| Alcohol O-H | 3200-3600 cm-1 (broad) | |

| ¹H NMR | -CH₂OH (Hydroxymethyl) | ~3.6-3.8 ppm (doublet) |

| -CH- (at C4) | ~2.6-2.9 ppm (multiplet) | |

| -CH₂- (at C3) | ~2.3-2.5 ppm (multiplet) | |

| -CH₂- (at C5) | ~4.2-4.4 ppm (multiplet) | |

| ¹³C NMR | C=O (C1) | ~177 ppm |

| -CH₂OH (Hydroxymethyl Carbon) | ~65 ppm | |

| -CH- (C4) | ~40 ppm | |

| -CH₂- (C3) | ~30 ppm | |

| -CH₂- (C5) | ~75 ppm | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 116 |

| Key Fragments | Loss of -CH₂OH, ring cleavage fragments |

Chromatographic Techniques for Enantiomeric Purity and Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures and, crucially, for determining its enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds like GBL derivatives. oup.com In standard GC, enantiomers are not separated as they have identical physical properties like boiling point. gcms.cz However, by using a chiral stationary phase (CSP) within the GC column, it is possible to separate the (4S) and (4R) enantiomers. gcms.cz These specialized columns, often based on derivatized cyclodextrins, create transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. gcms.czsigmaaldrich.com GC-MS is widely used for the detection of GBL, often involving a liquid-liquid extraction for sample preparation. oup.comswgdrug.org

| Parameter | Description |

|---|---|

| Column | Chiral capillary column (e.g., derivatized β-cyclodextrin) for enantiomeric separation. gcms.cz |

| Carrier Gas | Helium, with a constant flow rate (e.g., 1 mL/min). dshs-koeln.de |

| Injector Temperature | Typically set high (e.g., 280°C) to ensure rapid volatilization. dshs-koeln.de |

| Oven Program | A temperature gradient is used, e.g., starting at 70°C and ramping up to 300°C or higher to elute all components. dshs-koeln.de |

| Detector (MS) | Operated in either full-scan mode to identify unknowns or Selected Ion Monitoring (SIM) mode for targeted quantification. researchgate.netdshs-koeln.de |

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation and purity assessment. nih.gov Similar to chiral GC, it utilizes a chiral stationary phase. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based phases are common choices that can resolve a wide range of chiral molecules. sigmaaldrich.comnih.gov The separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral phase, resulting in different retention times. sigmaaldrich.com HPLC offers high resolution and sensitivity and is compatible with various detectors, making it a powerful tool for both analytical and preparative-scale separation of enantiomers. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can confirm the structure and relative purity of enantiomers, X-ray crystallography stands as the definitive technique for determining the absolute stereochemistry of a chiral molecule. This method provides an unambiguous three-dimensional structure of the compound in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays. The way the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice is measured. By analyzing the diffraction pattern, a detailed electron density map can be constructed, from which the precise position of every atom in the molecule can be determined. This allows for the unequivocal assignment of the (S) configuration at the C4 chiral center, confirming the absolute spatial arrangement of the hydroxymethyl group relative to the lactone ring. Although obtaining a crystal suitable for analysis can be challenging, the resulting structural information is unparalleled in its detail and certainty.

Future Research Directions and Emerging Trends

Development of Novel Biocatalytic Cascades for Complex Derivatives

The synthesis of complex, high-value chiral molecules is increasingly reliant on biocatalysis, which offers superior enantioselectivity and greener alternatives to traditional chemical methods. nih.gov Future research is focused on developing multi-enzyme, one-pot cascade reactions to produce elaborate derivatives from simpler precursors like (4S)-4-(Hydroxymethyl)oxolan-2-one.

Lactonases, a diverse class of metalloenzymes, have demonstrated significant potential in the synthesis and deracemization of chiral lactones. nih.govresearchgate.net While their application in organic synthesis has been limited, recent studies have highlighted their ability to perform enzymatic kinetic resolutions (EKR) and dynamic kinetic resolutions (DKR) on related γ-lactone structures with excellent enantioselectivity. nih.govresearchgate.netresearchgate.net Future work will likely involve the discovery and engineering of novel lactonases or other hydrolases that can act specifically on this compound. These enzymes could be integrated into cascades with other enzyme classes, such as oxidoreductases or transferases, to perform sequential modifications on the lactone ring or its hydroxymethyl side chain. This approach could lead to the efficient, asymmetric synthesis of complex natural products, active pharmaceutical ingredients, and other fine chemicals from a readily available chiral starting material. nih.govgeorgiasouthern.edu

Integration of Artificial Intelligence and Machine Learning in Synthetic Pathway Design

Exploration of this compound in Emerging Materials Science

Lactones are crucial monomers for the synthesis of biodegradable polyesters, such as poly-ε-caprolactone (PCL) and polylactide (PLA), which have widespread applications in the biomedical field. mdpi.commanchester.ac.uk The ring-opening polymerization (ROP) of lactones is an effective method for producing high-molecular-weight polymers. tandfonline.com

This compound represents a potentially valuable monomer for creating novel functional and biodegradable materials. researchgate.netnih.gov Its key features include:

Chirality: The inherent (S)-configuration can be used to synthesize stereoregular polymers, influencing their physical properties such as crystallinity, degradation rate, and mechanical strength.

Functionality: The hydroxymethyl group provides a reactive handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties.

Future research will likely focus on the homo- and co-polymerization of this compound to create a new class of polyesters. These materials could find use in advanced applications such as controlled drug-release systems, resorbable surgical implants, and scaffolds for tissue engineering. nih.gov Its derivatives could also serve as building blocks for creating functional coatings, dispersants, and other specialty polymers. mdpi.com

Advanced Process Analytical Technology (PAT) for Real-time Monitoring in Synthesis

The synthesis of a stereochemically pure compound like this compound requires precise control over reaction conditions to ensure high yield and enantiomeric purity. Process Analytical Technology (PAT) involves the use of in-situ analytical tools to monitor and control manufacturing processes in real-time.

For stereoselective synthesis, real-time monitoring is critical for understanding reaction kinetics and mechanisms. magritek.com Advanced techniques are being developed and applied for this purpose:

NMR Spectroscopy: Benchtop NMR spectrometers can be used for on-line monitoring of reactions, providing quantitative information about the concentration of reactants, products, and intermediates without the need for extensive sample preparation. magritek.com

Mass Spectrometry: Techniques like electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS) can track the formation of diastereomeric reaction intermediates, which is crucial for understanding and optimizing enantioselective reactions. nih.gov

Chirality-Induced Spin Selectivity (CISS): This emerging effect allows for the direct, real-time monitoring of chirality changes at the single-molecule level, offering unprecedented insight into stereoselective reactions. pku.edu.cnnih.gov

The application of these PAT tools to the synthesis of this compound would enable rapid optimization of reaction parameters, leading to improved efficiency, higher stereoselectivity, and more robust manufacturing processes. acs.org

Q & A

Q. What are the optimal synthetic routes for (4S)-4-(Hydroxymethyl)oxolan-2-one, and how can stereochemical purity be ensured?

Methodological Answer:

- Stereoselective Synthesis : Utilize chiral starting materials or catalysts to preserve the (4S) configuration. For example, enzymatic reduction of ketone precursors (e.g., using NADPH-dependent oxidoreductases) can achieve high enantiomeric excess .

- Protection-Deprotection Strategies : Protect the hydroxymethyl group during lactonization to avoid side reactions. Ethyl or benzyl esters are common protecting groups, removed via hydrolysis or hydrogenolysis .

- Purification : Use chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired stereoisomer .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the lactone ring and hydroxymethyl group. Nuclear Overhauser Effect (NOE) experiments validate the (4S) stereochemistry .

- X-ray Crystallography : Resolves absolute configuration and molecular packing. Requires single crystals grown via slow evaporation in acetone or dichloromethane .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHO) and fragmentation patterns .

Q. How does the hydroxymethyl group influence the compound’s stability in aqueous solutions?

Methodological Answer:

- pH-Dependent Hydrolysis : The lactone ring is prone to hydrolysis under basic conditions. Stability assays (HPLC monitoring) show increased degradation at pH > 8.0. Buffered solutions (pH 4–6) are recommended for biological studies .

- Solubility : The hydroxymethyl group enhances water solubility (~50 mg/mL at 25°C), making it suitable for in vitro assays without organic cosolvents .

Advanced Research Questions

Q. What role does this compound play in bacterial quorum sensing?

Methodological Answer:

- Enzyme Interaction Studies : The compound is a structural analog of γ-butyrolactone autoregulators. Use barS1 gene-encoded enzymes (e.g., from Streptomyces spp.) to assay stereospecific oxidation/reduction via NADP-dependent reactions .

- Gene Expression Profiling : Knockout strains lacking γ-butyrolactone receptors (e.g., ArpA homologs) can identify downstream regulatory pathways affected by the compound .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: